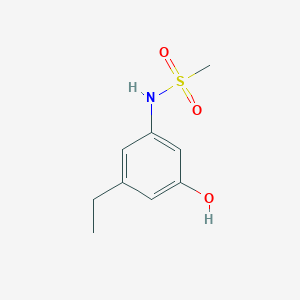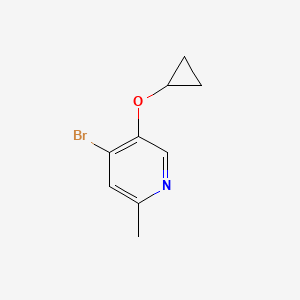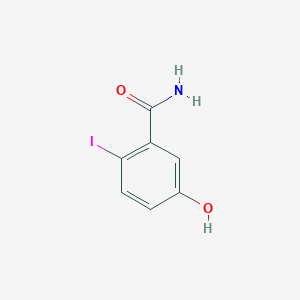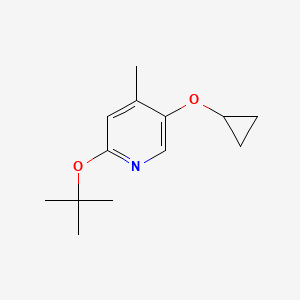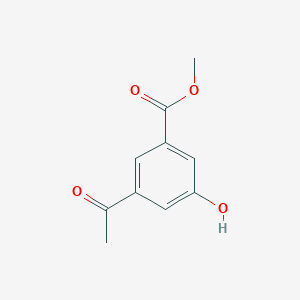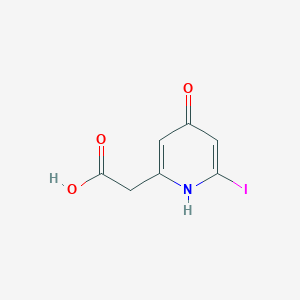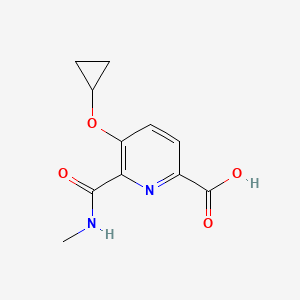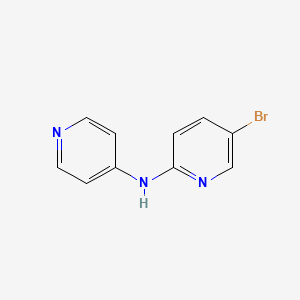
4-Cyclopropoxy-2-ethyl-5-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2-ethyl-5-methoxypyridine is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and a methoxy group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
準備方法
The synthesis of 4-Cyclopropoxy-2-ethyl-5-methoxypyridine typically involves several steps, including the formation of the pyridine ring and the subsequent introduction of the cyclopropoxy, ethyl, and methoxy groups. One common method involves the reaction of 2-ethyl-5-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
4-Cyclopropoxy-2-ethyl-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.
科学的研究の応用
4-Cyclopropoxy-2-ethyl-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 4-Cyclopropoxy-2-ethyl-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methoxy groups can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 4-Cyclopropoxy-2-ethyl-5-methoxypyridine include:
5-Cyclopropoxy-2-ethyl-4-methoxypyridine: This compound has a similar structure but with the positions of the methoxy and cyclopropoxy groups swapped.
4-Cyclopropoxy-2-methyl-5-methoxypyridine: This compound differs by having a methyl group instead of an ethyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
4-cyclopropyloxy-2-ethyl-5-methoxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-3-8-6-10(14-9-4-5-9)11(13-2)7-12-8/h6-7,9H,3-5H2,1-2H3 |
InChIキー |
JCFTZUBMRAFZBP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=N1)OC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


